4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol
Description
4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position, a cyclopropylamino group at the 4-position, and a methoxyphenol moiety
Properties
IUPAC Name |
4-[[(5-chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-21-14-6-10(2-5-13(14)20)8-19(11-3-4-11)15-12(16)7-17-9-18-15/h2,5-7,9,11,20H,3-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJVXVDBRRTFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(C2CC2)C3=NC=NC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Cyclopropylamino Group Addition: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with the chlorinated pyrimidine intermediate.
Methoxyphenol Attachment: The final step involves the coupling of the methoxyphenol moiety to the aminomethyl group, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine: A simpler analog without the cyclopropylamino and methoxyphenol groups.
Cyclopropylamine: Lacks the pyrimidine and methoxyphenol moieties.
2-Methoxyphenol: Does not contain the pyrimidine or cyclopropylamino groups.
Uniqueness
4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol is unique due to its combination of a pyrimidine ring, a cyclopropylamino group, and a methoxyphenol moiety. This unique structure may confer specific biological activities that are not present in simpler analogs, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
